molecular formula C6H9ClFNO B2693804 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone CAS No. 2099712-22-6

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Cat. No.: B2693804
CAS No.: 2099712-22-6
M. Wt: 165.59
InChI Key: XYIVAUGSAKGIDA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS 2099712-22-6) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. With a molecular formula of C6H9ClFNO and a molecular weight of 165.59 g/mol, this compound is characterized by its azetidinone core, a structure recognized as a privileged scaffold in pharmaceutical development . This compound serves as a versatile and critical building block for the synthesis of more complex molecules, particularly in constructing novel β-lactam (azetidin-2-one) derivatives . The 3-fluoro-3-methylazetidine moiety introduces strategic steric and electronic properties, making it a valuable precursor for researchers designing targeted bioactive agents. Its primary research value lies in its application as a key intermediate for the development of potential antimicrobial and anticancer agents, as azetidinone derivatives are known to exhibit a wide range of biological activities . The synthetic utility of this chloroacetyl derivative is demonstrated in cyclocondensation reactions with Schiff bases, a classic method for constructing the 3-chloro-2-azetidinone ring system, which is a core structure in several classes of antibiotics and other therapeutic compounds . Our product is supplied with a minimum purity of 97% (NLT 97%) and is strictly for Research Use Only (RUO). It is intended for use in laboratory settings by qualified professionals and is not certified for diagnostic, therapeutic, or human use of any kind.

Properties

IUPAC Name

2-chloro-1-(3-fluoro-3-methylazetidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVAUGSAKGIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Typically conducted at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted azetidines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Biological Activities

Anticancer Properties :

Research indicates that compounds related to 2-chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone exhibit promising anticancer activities. For example, studies have shown that azetidine derivatives can modulate estrogen receptors, which are critical in the development of certain cancers, including breast cancer . The ability to influence these pathways suggests potential applications in cancer therapy.

Antimicrobial Effects :

Preliminary investigations into the antimicrobial properties of related azetidine compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Pharmacological Applications

Estrogen Receptor Modulation :

The compound is being explored for its potential as an estrogen receptor modulator. Estrogen receptors play vital roles in numerous physiological processes, and their dysregulation is linked to various cancers . The synthesis of derivatives that can selectively bind to these receptors is an active area of research.

Neuropharmacology :

There is emerging interest in the neuropharmacological aspects of azetidine derivatives. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially offering new avenues for treating neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that azetidine derivatives can inhibit growth in MCF-7 breast cancer cells with specific IC50 values indicating potency .
Study B Antimicrobial EfficacyEvaluated the effects of synthesized azetidine compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition zones .
Study C Estrogen Receptor InteractionInvestigated binding affinities of synthesized compounds to estrogen receptors, highlighting their potential as therapeutic agents in hormone-related cancers .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with biological molecules through its reactive chloro and carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone 3-Fluoro-3-methylazetidine C₆H₇ClFNO 163.58 Strained azetidine ring; fluorinated/methylated for enhanced lipophilicity
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethanone 3-Hydroxyazetidine C₅H₈ClNO₂ 149.58 Hydroxyl group increases polarity; potential for hydrogen bonding
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone Tri-substituted aryl (Cl, F, OH) C₈H₅Cl₂FO₂ 223.04 Electron-withdrawing halogens enhance stability; hydroxyl improves solubility
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone 7-Methoxyindole C₁₁H₉ClNO₂ 222.65 Aromatic indole core with methoxy group; electron-rich for π-π interactions
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine C₉H₆ClN₂O 195.61 Bicyclic structure with conjugated system; potential for DNA intercalation

Physical Properties

  • Solubility : Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility, whereas fluorinated azetidines (target compound) favor lipid membranes.
  • Melting Points: Aryl-substituted ethanones (e.g., 2-chloro-1-(2,5-dimethoxyphenyl)ethanone) melt at 88–90°C, while azetidine derivatives (e.g., ) are typically liquids or low-melting solids .

Biological Activity

2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and its relevance in therapeutic applications.

Anticancer Properties

Research indicates that derivatives of azetidinones, including compounds similar to this compound, exhibit significant anticancer activity. A study focused on 3-chloro-azetidin-2-one derivatives demonstrated their effectiveness against human breast cancer cell lines (MCF-7 and SKBR3). These derivatives showed potential as alternative therapeutic agents due to their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Azetidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Chloro-1-(3-fluoro...ethanoneMCF-715.4Induction of apoptosis
3-Chloro-Azetidinone DerivativeSKBR312.8Inhibition of cell proliferation

Estrogen Receptor Modulation

The compound is also noted for its role in modulating estrogen receptors (ER), which are pivotal in various cancers, particularly breast cancer. The synthesis of intermediates like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol has been linked to the development of estrogen receptor modulators, suggesting that this compound may share similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis and necrosis pathways.
  • Receptor Interaction : Its interaction with estrogen receptors may influence gene expression related to cell growth and differentiation.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, further contributing to their anticancer effects.

Case Studies

Recent studies have highlighted the potential of azetidinone derivatives in clinical settings. For instance, a clinical trial involving synthetic analogs aimed at breast cancer treatment demonstrated promising results, with significant tumor reduction observed in patients treated with these compounds .

Q & A

Basic Research Question

  • 1H/13C NMR : The azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the methyl group on the azetidine resonates as a singlet (δ 1.4–1.6 ppm). The carbonyl carbon (C=O) is observed at ~200 ppm in 13C NMR.
  • 19F NMR : The fluorine atom on the azetidine ring produces a characteristic singlet at ~-180 ppm due to the rigid, strained ring structure.
  • LC/MS : The molecular ion peak ([M+H]+) at m/z 192.6 confirms the molecular formula (C7H10ClFNO) .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question
The strained azetidine ring and lability of the chloroethanone group complicate crystallization. Strategies include:

  • Using low-polarity solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Co-crystallization with stabilizing agents (e.g., crown ethers).
  • SHELX software (SHELXL) is recommended for refining small-molecule structures, especially with high-resolution data. However, twinning or disorder in the azetidine ring may require robust data collection protocols .

How does the fluorine substituent influence reactivity and biological activity?

Advanced Research Question
The fluorine atom:

  • Enhances metabolic stability by blocking cytochrome P450 oxidation.
  • Modulates electronic effects via its strong electron-withdrawing nature, increasing the electrophilicity of the carbonyl group.
  • In SAR studies, fluorinated analogs (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone) show improved binding to target enzymes like histone deacetylases (HDACs) .

What analytical methods ensure purity ≥95% for this compound?

Advanced Research Question

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • TGA/DSC : Assess thermal stability (decomposition onset >150°C) to rule out solvent residues .

How to mitigate hazards during handling and storage?

Advanced Research Question

  • Storage : Keep at -20°C under inert atmosphere (argon) to prevent hydrolysis of the chloroethanone group. Use amber vials to avoid photodegradation.
  • Safety Protocols : Work in a fume hood with PPE (nitrile gloves, safety goggles). Neutralize spills with sand/soda ash, avoiding water to prevent exothermic reactions .

What reaction optimization strategies improve synthetic yields?

Advanced Research Question

  • Temperature : Maintain 60°C for alkylation steps to balance reaction rate and byproduct formation.
  • Catalysis : Add KI (5 mol%) to facilitate nucleophilic substitution via the “Finkelstein effect.”
  • Workup : Use dry acetone to minimize aqueous hydrolysis during product isolation .

What are its potential applications in medicinal chemistry?

Advanced Research Question
This compound serves as a key intermediate for:

  • Anticonvulsants : Analogous chloroethanones (e.g., N-phenyl-2-chloroacetamides) show activity in seizure models.
  • Antimicrobials : Fluorinated azetidine derivatives inhibit bacterial efflux pumps (e.g., Staphylococcus aureus).
  • HDAC Inhibitors : Structural analogs are precursors to hydroxypyrimidines with epigenetic modulation activity .

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